Cas no 42309-92-2 (2-Fluoroimidazole Hydrochloric Acid Salt)

2-フルオロイミダゾール塩酸塩は、有機合成化学において重要な中間体として利用される化合物です。特に、医薬品や農薬の開発において、フッ素原子を導入するための有用なビルディングブロックとして機能します。本品は高い純度と安定性を有し、各種官能基との反応性に優れているため、複雑な分子構造の構築に適しています。また、塩酸塩形態であるため取り扱いが容易で、保管安定性にも優れています。実験室規模から工業的生産まで、幅広い用途に対応可能な高品質な試薬です。

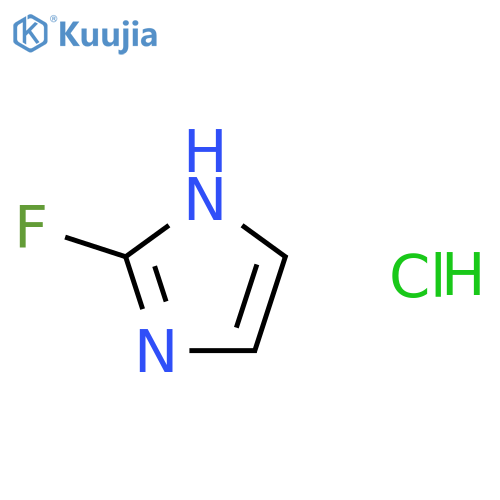

42309-92-2 structure

商品名:2-Fluoroimidazole Hydrochloric Acid Salt

CAS番号:42309-92-2

MF:C3H4ClFN2

メガワット:122.52866268158

MDL:MFCD24369564

CID:1090526

2-Fluoroimidazole Hydrochloric Acid Salt 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-1H-imidazole hydrochloride

- 2-Fluoroimidazole HCl

- 2-Fluoroimidazole hydrochloride

- C3H4ClFN2

- PGQMOPKRUZDRSC-UHFFFAOYSA-N

- AK143276

- ST2409971

- AX8274158

- Z2562

- 2-Fluoroimidazole Hydrochloric Acid Salt

-

- MDL: MFCD24369564

- インチ: 1S/C3H3FN2.ClH/c4-3-5-1-2-6-3;/h1-2H,(H,5,6);1H

- InChIKey: PGQMOPKRUZDRSC-UHFFFAOYSA-N

- ほほえんだ: Cl[H].FC1=NC([H])=C([H])N1[H]

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 48.1

- トポロジー分子極性表面積: 28.7

2-Fluoroimidazole Hydrochloric Acid Salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD0014632-250mg |

2-Fluoro-1H-imidazole hydrochloride |

42309-92-2 | 95% | 250mg |

RMB 1371.20 | 2025-02-21 | |

| eNovation Chemicals LLC | D959469-250mg |

2-Fluoro-1H-iMidazole hydrochloride |

42309-92-2 | 95+% | 250mg |

$275 | 2024-06-06 | |

| TRC | F591945-50mg |

2-Fluoroimidazole Hydrochloric Acid Salt |

42309-92-2 | 50mg |

$397.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y0985375-1g |

2-Fluoro-1H-imidazole hydrochloride |

42309-92-2 | 95% | 1g |

$860 | 2024-08-02 | |

| Chemenu | CM186949-1g |

2-fluoro-1H-imidazole hydrochloride |

42309-92-2 | 95+% | 1g |

$1300 | 2021-08-05 | |

| eNovation Chemicals LLC | D959469-50mg |

2-Fluoro-1H-iMidazole hydrochloride |

42309-92-2 | 95+% | 50mg |

$165 | 2025-02-24 | |

| abcr | AB441650-250mg |

2-Fluoro-1H-imidazole hydrochloride; . |

42309-92-2 | 250mg |

€814.20 | 2024-04-17 | ||

| A2B Chem LLC | AF87683-250mg |

2-Fluoro-1H-imidazole hydrochloride |

42309-92-2 | 95% | 250mg |

$209.00 | 2024-04-20 | |

| Aaron | AR00CMB3-50mg |

2-fluoro-1H-imidazole hydrochloride |

42309-92-2 | 95% | 50mg |

$118.00 | 2025-01-24 | |

| Aaron | AR00CMB3-250mg |

2-fluoro-1H-imidazole hydrochloride |

42309-92-2 | 95% | 250mg |

$300.00 | 2025-01-24 |

2-Fluoroimidazole Hydrochloric Acid Salt 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

42309-92-2 (2-Fluoroimidazole Hydrochloric Acid Salt) 関連製品

- 57212-34-7(2-Fluoro-1H-imidazole Hydrochloride)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:42309-92-2)2-Fluoroimidazole Hydrochloric Acid Salt

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):172.0/257.0/726.0